

Unambiguous Structure Confirmation: 4,4'-Dimethyltriphenylamine Analysis by Single-Crystal X-ray Diffraction

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Compound of Interest

Compound Name: **4,4'-Dimethyltriphenylamine**

Cat. No.: **B1293823**

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A definitive method for the structural elucidation of synthesized compounds is paramount in chemical research and drug development. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing unequivocal proof of a molecule's three-dimensional structure. This guide compares the utility of SC-XRD for confirming the structure of **4,4'-Dimethyltriphenylamine** with other common analytical techniques, supported by experimental data and protocols.

While a direct single-crystal X-ray diffraction study for **4,4'-Dimethyltriphenylamine** is not readily available in public databases, the crystallographic data of the closely related **4,4'-Dimethoxydiphenylamine** provides a strong comparative model. This data, alongside spectroscopic analyses of various triphenylamine derivatives, allows for a comprehensive evaluation of structural confirmation methodologies.

Method Comparison: Unveiling the Molecular Architecture

The determination of a molecule's precise atomic arrangement is crucial for understanding its properties and reactivity. Below is a comparison of analytical techniques used for the structural elucidation of aromatic amines like **4,4'-Dimethyltriphenylamine**.

Technique	Information Provided	Advantages	Limitations
Single-Crystal X-ray Diffraction (SC-XRD)	Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[1][2][3]	Unambiguous structure determination, absolute configuration for chiral molecules.[1]	Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Connectivity of atoms (¹ H, ¹³ C), chemical environment of nuclei.[4]	Excellent for determining the carbon-hydrogen framework in solution.	Does not provide bond lengths or angles directly; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS)	Molecular weight and fragmentation patterns.[5][6][7]	High sensitivity, provides molecular formula confirmation.	Does not provide information on stereochemistry or connectivity of atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy	Presence of functional groups.[8][9][10]	Fast and non-destructive.	Provides limited information on the overall molecular structure.

Experimental Data

Single-Crystal X-ray Diffraction Data for 4,4'-Dimethoxydiphenylamine

As a close structural analog to **4,4'-Dimethyltriphenylamine**, the crystallographic data for 4,4'-Dimethoxydiphenylamine offers valuable insight into the expected solid-state structure.

Parameter	Value
Formula	C ₁₄ H ₁₅ NO ₂
Crystal System	Orthorhombic
Space Group	C 2 c b
Unit Cell Dimensions	a = 6.14510 Å, b = 26.7789 Å, c = 7.39200 Å
Volume	1216.5 Å ³
Z	4
Density (calculated)	1.25 g/cm ³
R-factor	0.0315
Data obtained from PubChem CID 7571. [11]	

Spectroscopic Data for Triphenylamine Derivatives (Illustrative)

Technique	Compound	Key Observations
¹ H NMR	N,N-p-ditolyylaniline	Aromatic protons in the range of 6.8-7.2 ppm, methyl protons around 2.3 ppm.
¹³ C NMR	N,N-p-ditolyylaniline	Aromatic carbons in the range of 120-150 ppm, methyl carbon around 21 ppm.
Mass Spec (EI)	4,4'-Dimethoxydiphenylamine	Molecular ion peak (M ⁺) at m/z 229. [12]
FT-IR	Poly(triphenylamine)	Characteristic N-H stretching and C-N stretching vibrations. [9]

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-rays are generated, monochromatized, and collimated before striking the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The diffraction data is then processed to determine the unit cell parameters and the electron density distribution, which is used to solve and refine the crystal structure.[1][2]



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Single-Crystal X-ray Diffraction Workflow

NMR Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3). The solution is then placed in an NMR tube and inserted into the spectrometer. For ^1H NMR, radiofrequency pulses are applied to excite the hydrogen nuclei. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum. ^{13}C NMR is performed similarly but requires more scans due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry (Electron Ionization)

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their

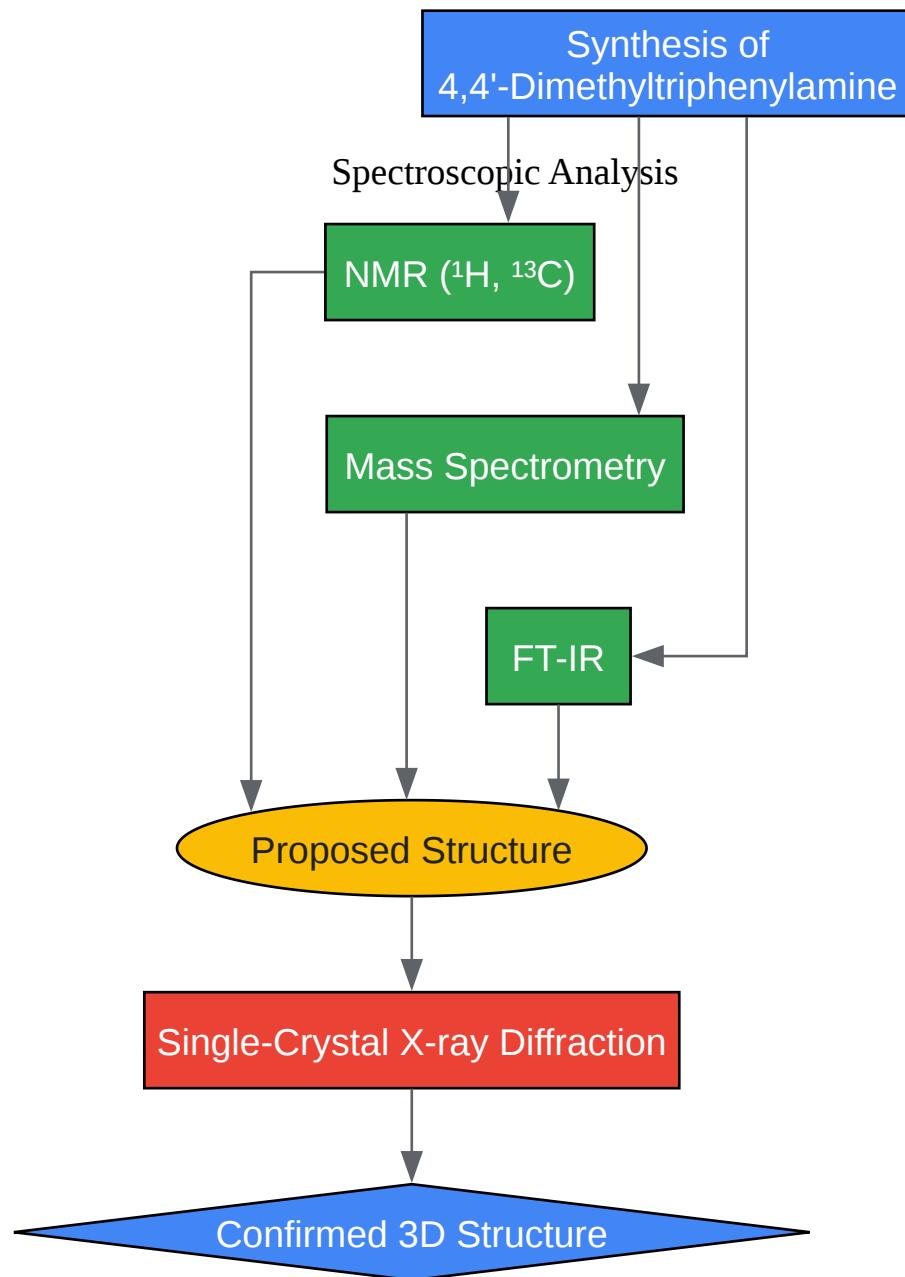
mass-to-charge ratio (m/z) by a magnetic or electric field. A detector then records the abundance of each ion, generating a mass spectrum.[13]

FT-IR Spectroscopy

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film of the sample is cast on a salt plate. The sample is then placed in the path of an infrared beam. The interferometer in the FT-IR spectrometer allows for the simultaneous collection of all frequencies. The resulting interferogram is then Fourier transformed to produce the infrared spectrum, which shows the absorption of infrared radiation at specific wavenumbers corresponding to different molecular vibrations.

Logical Relationship for Structure Confirmation

The following diagram illustrates the logical flow for confirming a molecular structure, highlighting the definitive role of single-crystal X-ray diffraction.



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Structure Confirmation Workflow

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- To cite this document: BenchChem. [Unambiguous Structure Confirmation: 4,4'-Dimethyltriphenylamine Analysis by Single-Crystal X-ray Diffraction]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293823#confirming-the-structure-of-4-4-dimethyltriphenylamine-via-single-crystal-x-ray-diffraction>]

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